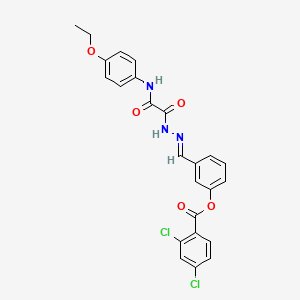![molecular formula C19H12Cl2N4OS B12008260 1-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12008260.png)
1-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((E)-{[3-(2,4-dichlorophényl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}méthyl)-2-naphtol est un composé organique complexe appartenant à la classe des dérivés de triazole. Ce composé est caractérisé par la présence d'un groupe naphtol, d'un cycle triazole et d'un groupe dichlorophényl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-((E)-{[3-(2,4-dichlorophényl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}méthyl)-2-naphtol implique généralement plusieurs étapes. Une méthode courante implique la condensation de la 2,4-dichlorobenzaldéhyde avec le 3-amino-5-mercapto-1,2,4-triazole pour former une base de Schiff intermédiaire. Cet intermédiaire est ensuite mis à réagir avec le 2-naphtol dans des conditions spécifiques pour obtenir le produit final. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus serait optimisé pour l'efficacité et le rendement, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour assurer une qualité et des taux de production constants.
Analyse Des Réactions Chimiques
Types de réactions
1-((E)-{[3-(2,4-dichlorophényl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}méthyl)-2-naphtol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe dichlorophényl.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Nucléophiles tels que les amines, les thiols et les halogénures.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones correspondants, tandis que la réduction peut conduire à la formation d'amines ou d'alcools.
Applications de la recherche scientifique
1-((E)-{[3-(2,4-dichlorophényl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}méthyl)-2-naphtol a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Investigué pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et antifongiques.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 1-((E)-{[3-(2,4-dichlorophényl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}méthyl)-2-naphtol implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou interférer avec des processus cellulaires, ce qui entraîne ses effets biologiques observés. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
1-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-((E)-{[3-(2,4-dichlorophényl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}méthyl)phénoxyacétique
- Acétate de 4-((E)-{[3-(2,4-dichlorophényl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}méthyl)-2-méthoxyphényle
Unicité
1-((E)-{[3-(2,4-dichlorophényl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}méthyl)-2-naphtol est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C19H12Cl2N4OS |
|---|---|
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
3-(2,4-dichlorophenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H12Cl2N4OS/c20-12-6-7-14(16(21)9-12)18-23-24-19(27)25(18)22-10-15-13-4-2-1-3-11(13)5-8-17(15)26/h1-10,26H,(H,24,27)/b22-10+ |
Clé InChI |
FIFCMKLROGAORN-LSHDLFTRSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=C2/C=N/N3C(=NNC3=S)C4=C(C=C(C=C4)Cl)Cl)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NN3C(=NNC3=S)C4=C(C=C(C=C4)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12008185.png)
![N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide](/img/structure/B12008191.png)
![1-[(2-Aminoethyl)amino]-3-(pentyloxy)propan-2-ol](/img/structure/B12008193.png)
![3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol](/img/structure/B12008194.png)
![(5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12008195.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12008196.png)







